MetRS-IN-1

Gram-negative bacteria E. coli MetRS Enzyme Inhibition

MetRS-IN-1 (Compound 27) is a validated E. coli methionyl-tRNA synthetase inhibitor with IC50=237 nM and a novel oxazolone-dipeptide scaffold. Unlike diaryldiamines (e.g., REP8839) optimized for Gram-positive targets, this chemotype is specifically active against E. coli MetRS, offering a distinct SAR starting point for Gram-negative antibacterial programs and a route to bypass existing resistance mechanisms.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
Cat. No. B7651217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetRS-IN-1
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H13N3O4S/c19-13(9-16-14(20)12-2-1-7-23-12)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,20)(H,18,19)(H,21,22)/b17-8+
InChIKeyKMWOUFLMUAYYDF-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MetRS-IN-1: A Gram-Negative Bacterial Methionyl-tRNA Synthetase Inhibitor Lead for Antibiotic Research Procurement


MetRS-IN-1 (also known as Compound 27) is a synthetic small-molecule inhibitor of bacterial methionyl-tRNA synthetase (MetRS), a key enzyme for protein synthesis and a validated antibacterial target. Identified through a pharmacophore-based virtual screening campaign, this compound is characterized by a novel oxazolone-dipeptide scaffold and demonstrates an IC50 value of 237 nM against the Escherichia coli MetRS enzyme [1]. Its well-defined structure and validated enzymatic activity make it a distinct starting point for structure-activity relationship (SAR) studies, particularly for exploring inhibition of Gram-negative bacterial targets.

Why MetRS Inhibitors Are Not Interchangeable: The Scaffold-Specific Basis for MetRS-IN-1 Selection


The critical requirement for a specific MetRS inhibitor like MetRS-IN-1 stems from the profound differences in potency, selectivity, and species specificity exhibited by chemically diverse MetRS inhibitors. Compounds within this class cannot be generically substituted, as their activity is dictated by their unique binding modes to distinct bacterial orthologs. For example, the diaryldiamine inhibitor REP8839 displays picomolar potency against *Staphylococcus aureus* MetRS but is over 160-fold less potent against the *E. coli* ortholog [1]. In contrast, MetRS-IN-1 was specifically identified and validated against the *E. coli* enzyme. Furthermore, the oxazolone-dipeptide scaffold of MetRS-IN-1 represents a distinct chemotype from other inhibitor classes, offering a different chemical space for exploring structure-activity relationships and circumventing existing resistance mechanisms. The quantitative evidence below delineates the specific, measurable properties that justify the selection of MetRS-IN-1 over other MetRS-targeting compounds for specific research applications.

MetRS-IN-1: Quantified Evidence for Differentiated Antibacterial Target Validation and Procurement


MetRS-IN-1 Shows Superior Potency for Gram-Negative E. coli MetRS vs. Gram-Positive-Focused REP8839

MetRS-IN-1 was specifically validated as an inhibitor of the *E. coli* methionyl-tRNA synthetase (MetRS) enzyme, a representative Gram-negative bacterial target [1]. In contrast, the well-characterized inhibitor REP8839, while extremely potent against *Staphylococcus aureus* MetRS (IC50 <1.9 nM), shows a marked loss of activity against the *E. coli* ortholog, with potency reported to be at least 160-fold lower [2]. This comparison highlights the distinct species specificity of these compounds and positions MetRS-IN-1 as a more suitable and potent starting point for Gram-negative antibacterial research.

Gram-negative bacteria E. coli MetRS Enzyme Inhibition Species Selectivity

MetRS-IN-1's Oxazolone-Dipeptide Scaffold Differs Chemically from Diaryl-Diamine and Imidazopyridine MetRS Inhibitors

MetRS-IN-1 is defined by a distinct oxazolone-dipeptide chemical scaffold [1]. This is a different chemotype from other major classes of MetRS inhibitors, such as REP8839 (a diaryl-diamine) [2] and the optimized compounds from the University of Washington, which feature an imidazopyridine core [3]. This chemical diversity is crucial for exploring different binding modes and overcoming potential resistance mechanisms that may arise from the use of a single inhibitor class.

Scaffold Diversity Medicinal Chemistry Chemotype Lead Discovery

MetRS-IN-1's Potency (IC50 237 nM) Establishes a Benchmark for the Oxazolone-Dipeptide Series in E. coli MetRS Inhibition

In the original discovery study, MetRS-IN-1 demonstrated an IC50 value of 237 nM against the *E. coli* MetRS enzyme [1]. This quantitative activity provides a validated benchmark for the oxazolone-dipeptide chemotype. While other compounds, like those from the imidazopyridine series, have achieved picomolar Ki values against *Cryptosporidium* MetRS, they are structurally distinct and often optimized for eukaryotic or other bacterial targets [2]. The 237 nM value for MetRS-IN-1 serves as a clear, published reference point for measuring improvements in any future structure-activity relationship (SAR) studies on this specific scaffold.

Enzyme Inhibition IC50 Value E. coli Lead Compound

Validated Research and Industrial Application Scenarios for MetRS-IN-1


Lead Compound for Developing Gram-Negative Bacterial MetRS Inhibitors

Given its specific validation against *E. coli* MetRS with an IC50 of 237 nM, MetRS-IN-1 serves as an ideal starting point for medicinal chemistry programs focused on Gram-negative antibacterial agents [1]. Its moderate potency provides a clear baseline for optimization, and its distinct scaffold offers a route to bypassing resistance to other classes of MetRS inhibitors.

Chemical Probe for Exploring MetRS Biology in *E. coli* and Related Organisms

Researchers can utilize MetRS-IN-1 as a tool compound to probe the biological role of MetRS in *E. coli* and other Gram-negative bacteria. Its established inhibitory activity against the target enzyme allows for the study of downstream effects on protein synthesis and bacterial growth in a controlled laboratory setting, independent of the complex activity profiles of broader-spectrum agents.

Scaffold for Novel Intellectual Property Generation in the Aminoacyl-tRNA Synthetase Field

The unique oxazolone-dipeptide core of MetRS-IN-1 represents a novel and patentable chemical space distinct from the diaryldiamines and imidazopyridines dominating the field [1][2]. This makes it a highly attractive starting material for organizations seeking to build a new portfolio of intellectual property around aminoacyl-tRNA synthetase inhibition for infectious disease.

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